3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid
CAS No.: 1325670-10-7
Cat. No.: VC3049372
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1325670-10-7 |
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Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid |
Standard InChI | InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14) |
Standard InChI Key | ZKBZFIQSPOZKGE-UHFFFAOYSA-N |
SMILES | CCC1=C(C(=NN1)CC)CCC(=O)O |
Canonical SMILES | CCC1=C(C(=NN1)CC)CCC(=O)O |
Introduction
Chemical Structure and Properties
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid has the molecular formula C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol . The compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with ethyl substituents at positions 3 and 5, and a propanoic acid chain extending from position 4. It is identified by CAS number 1325670-10-7 .
The structural representation can be described by the following identifiers:
The 3D conformation features a predominantly planar pyrazole core with ethyl groups extending outward and a flexible propanoic acid chain. The compound's amphiphilic nature stems from its hydrophobic pyrazole-ethyl moiety combined with the hydrophilic carboxylic acid group, which significantly influences its physicochemical properties.
Property | Expected Value/Characteristic | Rationale |
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Physical State | Crystalline solid at room temperature | Typical for pyrazole derivatives of this molecular weight |
Solubility | Moderate in polar organic solvents; limited in water; enhanced in alkaline aqueous solutions | Due to carboxylic acid group and pyrazole ring |
Acidity | pKa ~4-5 for the carboxylic acid group | Typical for propanoic acid derivatives |
Melting Point | Estimated 95-130°C | Based on similar pyrazole-carboxylic acids |
Hydrogen Bonding | Donor (N-H, O-H) and acceptor (C=O, N) capabilities | Important for biological interactions |
Synthetic Step | Reagents | Conditions | Expected Yield |
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Pyrazole Formation | Hydrazine, 3,5-heptanedione | Ethanol, reflux, 2-6 hours | 60-85% |
C4 Functionalization | Formylation followed by Wittig reaction | 1. POCl₃, DMF 2. Ph₃P=CHCO₂Et | 50-75% |
Reduction/Hydrolysis | 1. NaBH₄/LiAlH₄ 2. NaOH | 1. THF, 0°C 2. MeOH/H₂O | 70-90% |
Structural Comparisons with Related Compounds
Understanding the relationship between 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid and similar compounds provides valuable insights into structure-activity relationships and potential applications.
Comparison with Structurally Related Pyrazole Derivatives
Impact of Structural Modifications
N-substitution significantly affects the compound's properties:
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The unsubstituted N-H in 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid allows hydrogen bonding as both donor and acceptor
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N-methylation (as in the C₁₁H₁₈N₂O₂ derivative) eliminates a hydrogen bond donor site while increasing lipophilicity
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N-benzylation introduces significant steric bulk and hydrophobicity, potentially enhancing binding to protein hydrophobic pockets
The alkyl substitution pattern at positions 3 and 5 influences electronic properties and steric effects:
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Ethyl groups provide moderate lipophilicity and steric hindrance
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Methyl groups reduce lipophilicity and steric constraints
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The symmetrical substitution pattern (identical groups at positions 3 and 5) creates a balanced electronic distribution
Chemical Reactivity and Reactions
The reactivity of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is dictated by its functional groups: the pyrazole heterocycle, the ethyl substituents, and the propanoic acid moiety.
Reactions Involving the Carboxylic Acid Group
The propanoic acid functionality can participate in typical carboxylic acid reactions:
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Esterification: Formation of esters through reaction with alcohols
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Conditions: Acid catalysis (H₂SO₄) or activation (DCC, EDC)
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Products: Corresponding ethyl, methyl, or other alkyl esters
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Amidation: Formation of amides through reaction with amines
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Conditions: Coupling reagents (EDC/HOBt, HATU) or via acyl chloride
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Products: Primary, secondary, or tertiary amides depending on the amine used
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Reduction: Conversion to alcohol or aldehyde derivatives
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Conditions: LiAlH₄ (for alcohol) or DIBAL-H (for aldehyde)
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Products: 3-(3,5-diethyl-1H-pyrazol-4-yl)propan-1-ol or corresponding aldehyde
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Reactions Involving the Pyrazole Ring
The pyrazole heterocycle offers several reaction possibilities:
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N-alkylation/acylation: Modification at the pyrazole nitrogen
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Conditions: Base (K₂CO₃, NaH) with alkyl halides or acylating agents
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Products: N-substituted derivatives with altered hydrogen bonding properties
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Metalation: Coordination with metals via nitrogen atoms
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Conditions: Various metal salts (Cu²⁺, Zn²⁺, Fe³⁺)
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Products: Metal complexes with potential catalytic or biological activity
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Electrophilic substitution: Generally difficult due to the ethyl substitution pattern, but possible under forcing conditions
Analytical Characterization Methods
Proper identification and characterization of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid involve multiple complementary techniques:
Spectroscopic Analysis
¹H NMR Spectroscopy
Expected signals include:
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Ethyl groups: CH₃ triplets (~0.9-1.1 ppm) and CH₂ quartets (~2.4-2.7 ppm)
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Propanoic acid chain: overlapping multiplets (~2.5-3.0 ppm)
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Carboxylic acid proton: broad singlet (~10-12 ppm)
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Pyrazole N-H: broad singlet (~12-14 ppm)
¹³C NMR Spectroscopy
Expected signals include:
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Ethyl carbon signals (~13-14 ppm for CH₃, ~18-20 ppm for CH₂)
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Propanoic acid carbons (~20-35 ppm)
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Pyrazole ring carbons (~115-150 ppm)
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Carboxylic acid carbon (~175-180 ppm)
Infrared Spectroscopy
Characteristic bands include:
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O-H stretch (broad, 3200-2500 cm⁻¹)
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C=O stretch (~1700 cm⁻¹)
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C=N and C=C stretches (1650-1400 cm⁻¹)
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C-H stretches (3000-2850 cm⁻¹)
Mass Spectrometry
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Molecular ion peak at m/z 196
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Fragment ions representing loss of ethyl groups, CO₂, etc.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provide effective means for assessing purity and monitoring reactions:
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HPLC conditions: C18 reversed-phase column, mobile phase of acetonitrile/water with 0.1% formic acid
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TLC systems: Silica gel plates with ethyl acetate/hexane mixtures or dichloromethane/methanol systems
Structural Feature | Potential Biological Effect | Proposed Mechanism |
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Pyrazole core | Anti-inflammatory activity | COX enzyme inhibition similar to pyrazole NSAIDs |
Antimicrobial properties | Interaction with microbial cellular targets | |
Diethyl substitution | Enhanced membrane penetration | Optimal lipophilicity balance |
Receptor binding specificity | Steric control of protein binding orientation | |
Propanoic acid group | Enzyme inhibition | Mimicry of endogenous carboxylic acids in active sites |
Enhanced water solubility | Ionization at physiological pH |
Pharmacokinetic Considerations
The balanced physicochemical profile suggests favorable drug-like properties:
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Absorption: Moderate oral bioavailability expected due to balanced lipophilicity
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Distribution: Potential for plasma protein binding via the carboxylic acid group
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Metabolism: Likely pathways include oxidation of the ethyl groups and glucuronidation of the carboxylic acid
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Excretion: Expected primarily via renal routes after metabolism
Applications in Research and Development
3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid has potential applications across multiple scientific disciplines:
Medicinal Chemistry Applications
The compound's structure makes it suitable for development as:
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Building block for anti-inflammatory drug candidates
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Core structure for enzyme inhibitor development
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Template for structure-activity relationship studies
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Pharmacophore model for carboxylic acid-containing bioactive molecules
Materials Science Applications
Potential uses include:
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Ligand in coordination chemistry for metal complexes
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Building block for advanced materials with specific properties
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Precursor for polymers with carboxylic acid functionality
Synthetic Chemistry Applications
The compound serves as:
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Versatile intermediate for more complex structures
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Model substrate for method development
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Reference compound for analytical method validation
Current Research Directions
Research on pyrazole derivatives like 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid continues to expand in several directions:
Structural Optimization
Current approaches include:
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Systematic modification of substituent patterns to enhance specific properties
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Introduction of additional functional groups to improve binding specificity
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Development of hybrid molecules combining the pyrazole-propanoic acid scaffold with other bioactive moieties
Synthetic Methodology Development
Research focuses on:
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More efficient synthetic routes with fewer steps and higher yields
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Environmentally friendly approaches using green chemistry principles
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Catalytic methods for regioselective functionalization
Biological Evaluation
Ongoing investigations include:
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Screening against diverse biological targets
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Structure-activity relationship studies to improve potency and selectivity
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Mechanism of action studies to understand molecular interactions
Challenges and Future Perspectives
Despite its potential, several challenges remain in the research and development of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid:
Synthetic Challenges
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Achieving high regioselectivity during pyrazole formation
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Developing efficient large-scale production methods
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Optimizing purification techniques to ensure high purity
Analytical Challenges
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Establishing comprehensive analytical profiles for quality control
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Developing stability-indicating methods
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Detection and characterization of potential impurities
Future Research Directions
Promising areas for future investigation include:
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Computational studies to predict binding to biological targets
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Development of prodrug approaches to enhance delivery
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Exploration of novel applications beyond current fields of interest
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Investigation of synergistic effects in combination with other active compounds
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